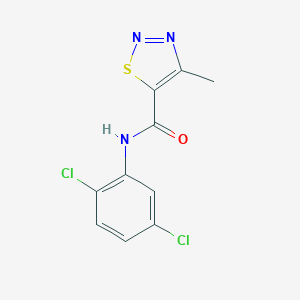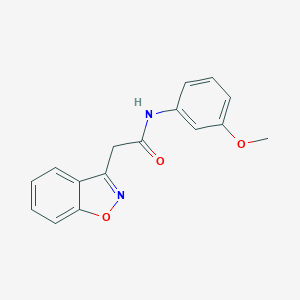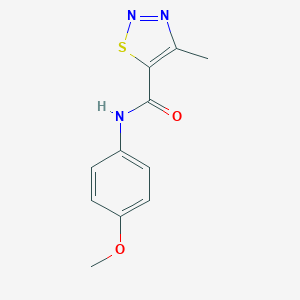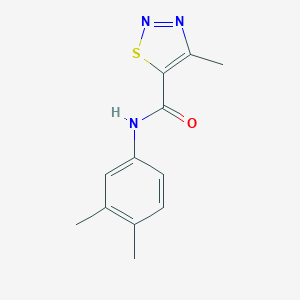
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMTC is a member of the thiadiazole family, which has been shown to have a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects. In
作用機序
The exact mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its relatively low toxicity, making it a potentially safe candidate for use in lab experiments. However, N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have limited solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the exact mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its potential for use in a range of scientific research applications.
合成法
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This method involves the formation of an intermediate, which is then reacted with methylamine to yield N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Other methods include the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide, or the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide and potassium carbonate in the presence of a catalytic amount of copper(II) sulfate.
科学的研究の応用
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an antitumor agent. Studies have shown that N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(11)2-3-7(8)12/h2-4H,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNCTFYFFUWZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B487660.png)



![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![3-(3-Fluorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487742.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
![6-Benzyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487764.png)

![3-(3-Methylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487784.png)
![6-(4-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487785.png)
![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)